Nimesulide's primary area of research focuses on its pain-relieving (analgesic), inflammation-reducing (anti-inflammatory), and fever-reducing (antipyretic) properties. Studies have demonstrated its efficacy in managing acute pain, osteoarthritis pain, and dysmenorrhea [].
These effects are attributed to its ability to inhibit cyclooxygenase (COX), an enzyme involved in the production of inflammatory mediators like prostaglandins []. However, unlike traditional NSAIDs, nimesulide exhibits preferential inhibition of COX-2, which is thought to be more relevant to inflammation and pain compared to COX-1, which plays a role in stomach lining protection [].
Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis:
Research is ongoing to explore other potential mechanisms by which nimesulide exerts its therapeutic effects. These include:
Studies suggest nimesulide might possess antioxidant properties, helping to neutralize harmful free radicals that contribute to inflammation and tissue damage [].
Nimesulide might influence various cellular signaling pathways involved in inflammation and pain perception, offering additional therapeutic benefits [].
Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties. Its chemical formula is C₁₃H₁₂N₂O₅S, and it has a molar mass of 308.31 g/mol . Nimesulide primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of pain and inflammation . It is commonly prescribed for acute pain management, symptomatic treatment of osteoarthritis, and primary dysmenorrhea in individuals aged 12 and older .
Nimesulide's primary mechanism of action is believed to be through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins [, ]. However, its mechanism appears to be more complex and may involve additional pathways not fully understood [, ]. Some research suggests it may interact with other enzymes and signaling molecules like the ecto-5'-nucleotidase/adenosine A2A receptor pathway, but more investigation is needed [].
The major safety concern with Nimesulide is the risk of liver damage, including acute liver failure [, ]. The exact reasons for this are not fully understood, but it is thought to be an idiosyncratic reaction (unpredictable and affecting only certain individuals) []. Due to this risk, Nimesulide has been withdrawn from the market in many countries [].
Here are some additional points to consider:
These reactions facilitate the development of novel compounds with potentially improved pharmacological profiles.
Nimesulide's primary mechanism of action involves the inhibition of COX-2, leading to decreased production of prostaglandins associated with pain and inflammation . It also exhibits additional mechanisms that may contribute to its therapeutic effects:
Despite its efficacy, nimesulide has been associated with liver toxicity, leading to its withdrawal from several markets due to safety concerns .
The synthesis of nimesulide typically involves several steps:
This multi-step synthesis allows for the production of various derivatives by modifying reaction conditions or starting materials.
Nimesulide is utilized primarily in clinical settings for:
Several compounds share structural or functional similarities with nimesulide. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Celecoxib | COX-2 Inhibitor | Selective for COX-2; used for osteoarthritis and pain management; lower risk of gastrointestinal side effects compared to traditional NSAIDs. |
Ibuprofen | Non-selective NSAID | Commonly used for pain relief; affects both COX-1 and COX-2; associated with gastrointestinal issues. |
Diclofenac | Non-selective NSAID | Potent anti-inflammatory effects; higher risk of cardiovascular events compared to other NSAIDs. |
Meloxicam | Preferential COX-2 Inhibitor | Designed for preferential inhibition of COX-2; used for arthritis treatment; lower risk of gastrointestinal complications than non-selective NSAIDs. |
The thermodynamic properties of nimesulide demonstrate significant variability depending on analytical conditions and crystalline form. Melting point determinations through differential scanning calorimetry reveal a range of 140-146°C under standard conditions, with more precise measurements yielding 149.4°C for the thermodynamically stable Form I polymorph [2] [5]. Advanced thermal analysis using differential scanning calorimetry and thermogravimetric methods has established a melting point of 147.5°C for nimesulide, with decomposition commencing at elevated temperatures [6] [7]. The melting point range of 143-144.5°C has been reported for crystals obtained from ethanol solutions, indicating solvent-dependent crystallization effects [8].
Table 1: Thermodynamic Parameters of Nimesulide
Parameter | Value | Conditions | Reference |
---|---|---|---|
Melting Point (°C) | 140-146 | General | ChemicalBook [2] |
Melting Point (°C) | 149.4 | DSC analysis | Brazilian study [5] |
Melting Point (°C) | 147.5 | DSC analysis | RSC Physical Chemistry [6] |
Melting Point (°C) | 143-144.5 | From ethanol crystals | ChemBK [8] |
Melting Point (°C) | 145-147 | General range | Fisher Scientific [9] |
pKa | 6.56 ± 0.03 | H₂O, 25°C, I=0.02 | ChemicalBook [2] |
pKa | 6.5 | Sulfonamide moiety | Farmacia Journal [10] |
Enthalpy of Fusion (J/g) | 117.5 ± 5.2 | Form I | Nature 2023 [3] |
Enthalpy of Fusion (J/g) | 108.6 ± 3.3 | Form II | Nature 2023 [3] |
The dissociation constant (pKa) of nimesulide has been experimentally determined as 6.56 ± 0.03 in aqueous solution at 25°C with ionic strength 0.02, reflecting the weakly acidic character of the sulfonamide moiety [2] [10]. This pKa value indicates that nimesulide exists predominantly in its molecular form under physiological pH conditions, with significant ionization occurring only in alkaline environments. The sulfonamide functional group contributes to the compound's acidic properties, with deprotonation occurring at the nitrogen atom under basic conditions [10].
Thermodynamic analysis reveals distinct enthalpy of fusion values for different polymorphic forms of nimesulide. Form I, the thermodynamically stable polymorph, exhibits an enthalpy of fusion of 117.5 ± 5.2 J/g, while the metastable Form II demonstrates a lower value of 108.6 ± 3.3 J/g [3]. These differential thermodynamic properties reflect the distinct molecular arrangements and hydrogen bonding patterns characteristic of each polymorphic form.
The solubility profile of nimesulide exhibits pronounced dependence on solvent polarity and chemical composition. Aqueous solubility remains extremely limited, with reported values ranging from less than 50 μg/ml to approximately 0.02 g/L under ambient conditions [11] [12] [13]. This poor aqueous solubility classifies nimesulide as a Biopharmaceutics Classification System Class II compound, characterized by low solubility and high permeability [11].
Table 2: Solubility Behavior in Various Solvent Systems
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | <50 μg/ml | Room temp | Multiple sources [12] |
Water | 0.01 mg/ml | Room temp | Photostability study [14] |
Water | ~0.02 g/L | Room temp | MDPI 2021 [11] |
Acetone | 7.812 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
Acetone | Freely soluble | Room temp | ChemicalBook [2] |
Ethanol | 1 mg/ml | Room temp | Cayman Chemical [12] |
Ethanol | 2.169 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
DMSO | 15 mg/ml | Room temp | Multiple sources [12] |
DMF | 15 mg/ml | Room temp | Multiple sources [12] |
Chloroform | Freely soluble | Room temp | ChemBK [8] |
Dichloromethane | Freely soluble | Room temp | ChemBK [8] |
Toluene | 1.788 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
Isopropanol | 1.201 × 10⁻³ (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
Tetrahydrofuran | 3.651 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
Ethyl acetate | 3.803 × 10⁻² (mole fraction) | 318.15 K | J. Chem. Eng. Data 2022 [15] |
Comprehensive solubility studies conducted over the temperature range 273.15 to 318.15 K reveal that nimesulide demonstrates maximum solubility in acetone, with a mole fraction of 7.812 × 10⁻² at 318.15 K [15]. The solubility ranking in organic solvents follows the order: acetone > 2-butanone > cyclohexanone > ethyl acetate > tetrahydrofuran > acetonitrile > ethanol > toluene > isobutanol > isopropanol > propylene glycol [15]. This solubility pattern reflects the compound's affinity for moderately polar organic solvents with appropriate hydrogen bonding capabilities.
The solubility behavior in mixed solvent systems demonstrates complex interactions between nimesulide and solvent components. In ethyl acetate-isopropanol mixtures, solubility increases progressively with increasing ethyl acetate mass fraction, indicating preferential solvation by the more polar component [15]. Thermodynamic analysis of dissolution processes reveals that solute-solvent interactions play a crucial role in determining solubility patterns, with preferential solvation parameters indicating selective molecular interactions based on solvent composition [15].
The lipophilicity of nimesulide, as quantified by partition coefficient measurements, demonstrates moderate lipophilic character with computed LogP values ranging from 2.6 to 2.63 [16] [17]. Experimental determination of lipophilicity through octanol-water partitioning systems reveals pH-dependent behavior, with LogD values showing significant variation across physiological pH ranges [18] [19].
Table 3: Partition Coefficient and Lipophilicity Parameters
Parameter | Value | Method/Conditions | Reference |
---|---|---|---|
LogP | 2.63 | XLogP calculation | IUPHAR Guide [16] |
LogP | 2.6 | Experimental | University of Hertfordshire [17] |
LogP | 26.9 | Moderate lipophilicity | University of Hertfordshire [17] |
LogD₆.₈ | Variable with pH | pH 6.8 | PMC study [19] |
Topological Polar Surface Area | 106.92 Ų | Computed | IUPHAR Guide [16] |
Hydrogen Bond Donors | 1 | Computed | IUPHAR Guide [16] |
Rotatable Bonds | 5 | Computed | IUPHAR Guide [16] |
Detailed lipophilicity investigations utilizing reversed-phase high-performance liquid chromatography with octanol-modified mobile phases demonstrate that nimesulide exhibits pH-dependent partitioning behavior that deviates from theoretical Henderson-Hasselbalch predictions [18]. The LogD₆.₈ values show superior correlation with membrane permeability compared to LogP values, indicating the importance of ionization state in determining biological transport properties [19].
The compound's lipophilicity profile is characterized by a topological polar surface area of 106.92 Ų, one hydrogen bond donor, and five rotatable bonds, contributing to its moderate membrane permeability characteristics [16]. These molecular descriptors suggest favorable pharmacokinetic properties while maintaining sufficient aqueous interaction capability for biological activity.
Nimesulide demonstrates variable stability responses to different environmental stress conditions, with thermal stability representing the most favorable aspect of its physicochemical profile. Thermal stability studies reveal that nimesulide remains stable up to 208.2°C under nitrogen atmosphere conditions, with decomposition onset occurring at approximately 200°C [6] [7] [5].
Table 4: Thermal Stability Parameters
Parameter | Value | Conditions | Reference |
---|---|---|---|
Thermal Stability Range | Up to 208.2°C | Nitrogen atmosphere | Brazilian study [5] |
Decomposition Onset | 200°C | Slow degradation | RSC Physical Chemistry [6] |
Decomposition Onset | 220-390°C | Mass loss 71.9% | Nature 2023 [3] |
Decomposition Temperature | 330°C (exothermic peak) | Decomposition peak | Nature 2023 [3] |
Glass Transition Temperature | 10-15°C | Equilibrium Tg⁰ | RSC Physical Chemistry [6] |
Boiling Point (predicted) | 442.0 ± 55.0°C | Predicted value | ChemicalBook [2] |
Vapor Pressure | 1.3 mmHg at 25°C | At 25°C | Aarey Drugs [20] |
Comprehensive thermal analysis using differential scanning calorimetry and thermogravimetric techniques reveals that nimesulide exhibits a glass transition temperature of 10-15°C for the amorphous form, with thermal degradation proceeding through multiple stages [6]. The primary decomposition occurs between 220-390°C with 71.9% mass loss, accompanied by an exothermic peak at 330°C attributed to complete molecular decomposition [3].
Table 5: Environmental Stress Response Profile
Stress Type | Response | Degradation Products | Stability Assessment | Reference |
---|---|---|---|---|
Photodegradation (UV 254nm) | Degradation after 80h | 2-phenoxy-4-nitroaniline, methanesulfonic acid | Relatively photostable | Czech photostability study [14] |
Photodegradation (UV 350nm) | Stable after 100h | No degradation | Photostable | Czech photostability study [14] |
Acid Hydrolysis | Degradation observed | Minor degradation products | Susceptible | HPLC stability study [21] |
Alkaline Hydrolysis | Degradation observed | Minor degradation products | Susceptible | HPLC stability study [21] |
Oxidative Stress (H₂O₂) | Degradation observed | Multiple products | Susceptible | HPLC stability study [21] |
Heat Exposure | Stable | No degradation | Thermally stable | Multiple studies [6] [7] |
Moisture/Humidity | Affects crystal form | Polymorphic changes | Affects solid state | Polymorphism studies [22] |
Photochemical stability investigations demonstrate that nimesulide exhibits relatively good photostability under normal lighting conditions but shows degradation when exposed to intense ultraviolet radiation at 254 nm wavelength [14] [23]. After 80 hours of UV exposure, the primary degradation products identified include 2-phenoxy-4-nitroaniline and methanesulfonic acid, indicating cleavage of the sulfonamide bond under photolytic conditions [14].
Chemical stability studies reveal that nimesulide demonstrates susceptibility to hydrolytic degradation under both acidic and alkaline conditions, with degradation products appearing after extended exposure to 2 M hydrochloric acid or sodium hydroxide at elevated temperatures [21]. Oxidative stress conditions using 35% hydrogen peroxide result in multiple degradation products, indicating susceptibility to oxidative degradation pathways [21].
The solid-state stability of nimesulide is significantly influenced by moisture and humidity conditions, which can induce polymorphic transformations between the thermodynamically stable Form I and metastable Form II [22] [24]. These polymorphic transitions affect dissolution properties and bioavailability, with Form II demonstrating faster dissolution rates compared to Form I [22]. Environmental humidity conditions can promote amorphous-to-crystalline transitions in processed pharmaceutical formulations, emphasizing the importance of moisture control in manufacturing and storage processes [25].
Acute Toxic;Irritant